

Spectroscopic Profile of 2,3-Dihydrobenzofuran-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-carbaldehyde

Cat. No.: B050890

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the versatile synthetic building block, **2,3-Dihydrobenzofuran-4-carbaldehyde**. While a complete, experimentally verified dataset from a single source is not publicly available, this document compiles predicted spectroscopic data based on the analysis of structurally similar compounds. The information herein is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,3-Dihydrobenzofuran-4-carbaldehyde**. These predictions are derived from established principles of spectroscopy and by analogy to the known spectral characteristics of related benzofuran and benzaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.2	s	1H	H-8 (Aldehyde)
~7.6	d	1H	H-5
~7.3	t	1H	H-6
~7.0	d	1H	H-7
~4.7	t	2H	H-2
~3.3	t	2H	H-3

 ^{13}C NMR (Predicted)

Chemical Shift (δ) ppm	Carbon Type
~192	C=O (Aldehyde)
~160	C-7a
~135	C-5
~129	C-4
~125	C-6
~122	C-3a
~110	C-7
~72	C-2
~30	C-3

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900-2800	Medium	C-H stretch (alkane)
~2850-2750	Medium, sharp	C-H stretch (aldehyde)
~1680	Strong, sharp	C=O stretch (aldehyde)
~1600, ~1470	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (aryl ether)

Mass Spectrometry (MS) (Predicted)

m/z	Relative Intensity	Assignment
148	High	[M] ⁺ (Molecular ion)
147	High	[M-H] ⁺
120	Medium	[M-CO] ⁺
119	Medium	[M-CHO] ⁺
91	Medium	[C ₇ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra of organic compounds like **2,3-Dihydrobenzofuran-4-carbaldehyde**.

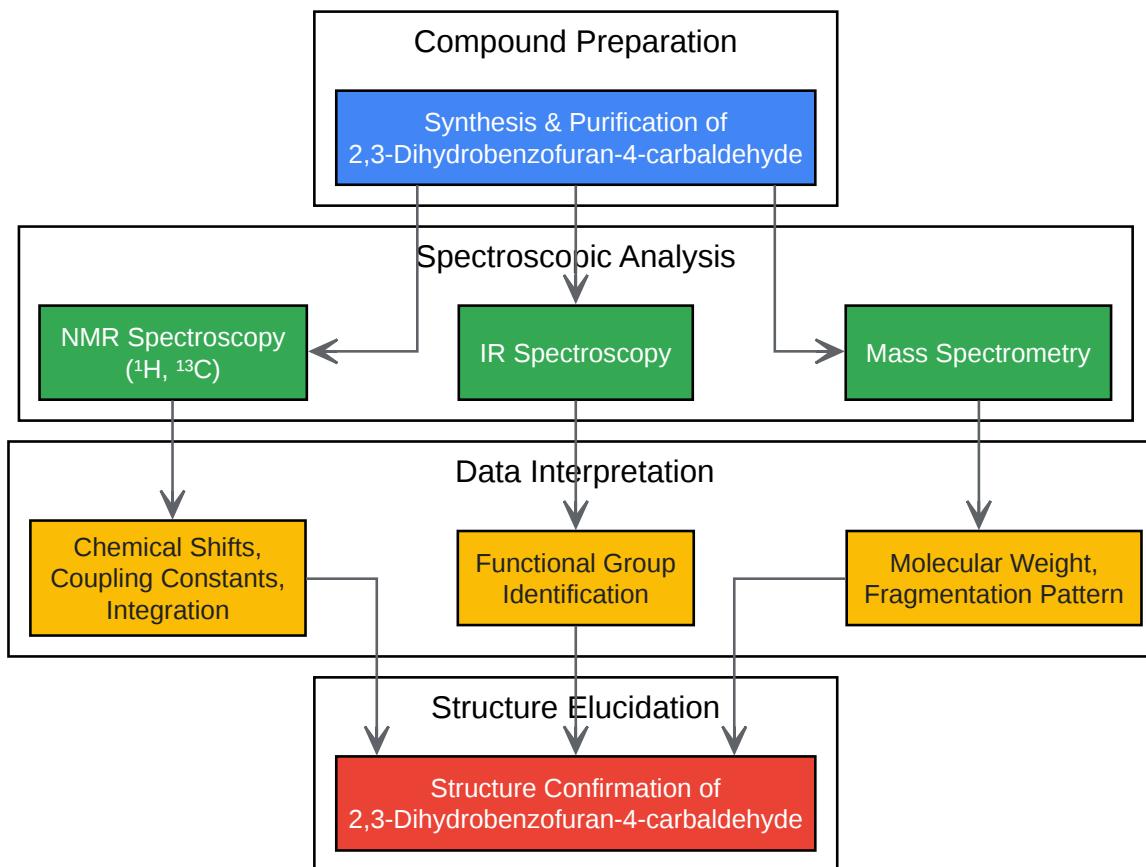
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **2,3-Dihydrobenzofuran-4-carbaldehyde** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H). For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method): Dissolve a small amount of the solid compound in a volatile organic solvent (e.g., dichloromethane or acetone).
- Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum over the standard mid-IR range (typically 4000-400 cm^{-1}).


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for small organic molecules.
- Data Acquisition: Acquire the mass spectrum, scanning over a suitable mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dihydrobenzofuran-4-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b050890#spectroscopic-data-of-2-3-dihydrobenzofuran-4-carbaldehyde-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com